4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide
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Overview
Description
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C11H14Br2N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method starts with 2,5-dibromothiophene, which is reacted with 2-(morpholino)ethylamine under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory and antimicrobial agents.
Materials Science: It is a precursor for the synthesis of thiophene-based conjugated polymers, which have applications in organic electronics and optoelectronics.
Biological Studies: It is used in molecular docking studies to explore interactions with biological targets.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide depends on its application:
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Another brominated heterocyclic compound with potential biological activity.
2,5-Dibromothiophene: A simpler brominated thiophene used as a starting material for various syntheses.
Uniqueness
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14Br2N2O2S |
---|---|
Molecular Weight |
398.12 g/mol |
IUPAC Name |
4,5-dibromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H14Br2N2O2S/c12-8-7-9(18-10(8)13)11(16)14-1-2-15-3-5-17-6-4-15/h7H,1-6H2,(H,14,16) |
InChI Key |
BIFBFCKWZFDRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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